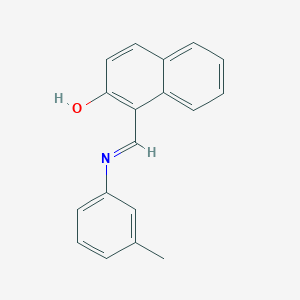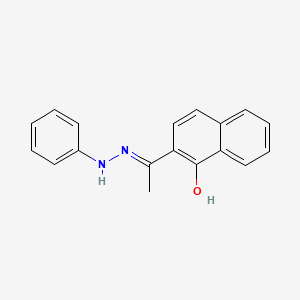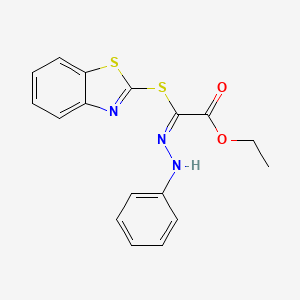
1-((m-Tolylimino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((m-Tolylimino)methyl)naphthalen-2-ol is a Schiff base compound derived from the condensation of m-toluidine and 2-hydroxy-1-naphthaldehyde Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((m-Tolylimino)methyl)naphthalen-2-ol typically involves the condensation reaction between m-toluidine and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-((m-Tolylimino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-((m-Tolylimino)methyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors for detecting metal ions, such as aluminum.
Mechanism of Action
The mechanism of action of 1-((m-Tolylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The imine nitrogen and hydroxyl oxygen atoms act as coordination sites for metal ions, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or antimicrobial effects .
Comparison with Similar Compounds
3-(m-Tolylimino)indolin-2-one: Another Schiff base with similar structural features.
1-((2-Hydroxyphenylimino)methyl)naphthalen-2-ol: A compound with a similar naphthalene backbone but different substituents.
Uniqueness: 1-((m-Tolylimino)methyl)naphthalen-2-ol is unique due to its specific combination of the naphthalene ring and the m-tolyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20772-80-9 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-[(3-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NO/c1-13-5-4-7-15(11-13)19-12-17-16-8-3-2-6-14(16)9-10-18(17)20/h2-12,20H,1H3 |
InChI Key |
KPOSMMCBBUZMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11549707.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11549714.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549733.png)
![2-bromo-4-methyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11549734.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11549737.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549751.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11549753.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11549755.png)
![2-(3-nitrophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11549756.png)
![N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11549760.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11549770.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11549773.png)

